molecular formula C8H11NO2 B3374225 3-(Furan-2-yl)morpholine CAS No. 1017481-25-2

3-(Furan-2-yl)morpholine

Cat. No. B3374225
CAS RN: 1017481-25-2
M. Wt: 153.18 g/mol
InChI Key: ZWKYZQSUEWJTLX-UHFFFAOYSA-N
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Description

“3-(Furan-2-yl)morpholine” is a chemical compound with the CAS Number: 1017481-25-2 . It has a molecular weight of 153.18 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of morpholines, including “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The IUPAC name for “this compound” is 3-(2-furyl)morpholine . The InChI code for this compound is 1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2 .


Chemical Reactions Analysis

Morpholines, including “this compound”, are frequently found in biologically active molecules and pharmaceuticals . They are commonly prepared from 1,2-amino alcohols and their derivatives . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.18 .

Scientific Research Applications

Antibacterial and Antituberculosis Activity

3-(Furan-2-yl)morpholine derivatives have shown promising results in the field of antibacterial and antituberculosis activity. Molecular docking studies of novel synthesized pyrazole derivatives containing this compound have elucidated their significant antibacterial properties against Staphylococcus aureus and Escherichia coli. These compounds, synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, have demonstrated varied effects based on the substitution on the furan ring, with certain substitutions showing enhanced activity against specific bacteria strains (Khumar, Ezhilarasi, & Prabha, 2018). Additionally, compounds containing this scaffold have been evaluated for their in vitro anti-tuberculosis activity, showing promising results and highlighting the potential of these compounds in combating tuberculosis (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of this compound derivatives has expanded the understanding of their potential applications. For instance, the development of 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine surrogates, relies on a cycloaddition reaction showcasing the versatility of the furan-2-yl moiety in creating complex and potentially bioactive structures (Sokolenko, Ostapchuk, Artemenko, & Grygorenko, 2017). Such research not only provides new pathways for synthesizing complex molecules but also opens up new avenues for pharmacological exploration.

Pharmacological Exploration

The furan-2-yl morpholine structure has been explored for its potential in pharmacological applications beyond its antibacterial and antituberculosis properties. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against a range of microorganisms, thus indicating the broad spectrum of potential medicinal applications of these compounds (Velupillai, Shingare, & Mane, 2015). This suggests that compounds featuring the this compound moiety could be promising candidates for the development of new antimicrobial agents.

Safety and Hazards

The safety information for “3-(Furan-2-yl)morpholine” includes several hazard statements: H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While the future directions for “3-(Furan-2-yl)morpholine” are not explicitly mentioned in the search results, the compound’s presence in biologically active molecules and pharmaceuticals suggests potential for further exploration in these areas. The ongoing research into the synthesis of morpholines also indicates that new methodologies and applications may be developed in the future.

properties

IUPAC Name

3-(furan-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYZQSUEWJTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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